(S)-2-O-Tolylmorpholine
Description
Significance of Heterocyclic Scaffolds in Chemical and Biological Sciences
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their ring, are of paramount importance in medicinal chemistry. nih.govmdpi.com Over 85% of all biologically active chemical entities contain a heterocycle, a testament to their central role in drug design. nih.gov This prevalence is due to their ability to provide a rigid scaffold upon which functional groups can be appended in a defined three-dimensional arrangement, influencing properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These characteristics are crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. nih.gov The structural diversity of heterocyclic scaffolds allows medicinal chemists to fine-tune molecular properties to achieve desired potency, selectivity, and pharmacokinetic profiles, thereby facilitating the creation of safer and more effective drugs. rroij.com
Overview of the Morpholine (B109124) Core as a Privileged Structure in Contemporary Research
Within the vast family of heterocyclic compounds, the morpholine ring stands out as a "privileged structure." researchgate.netnih.gov This six-membered heterocycle, containing both a nitrogen and an oxygen atom, is a recurring motif in a multitude of approved and experimental drugs. researchgate.netnih.gov Its popularity in medicinal chemistry stems from its favorable physicochemical, biological, and metabolic properties, as well as the relative ease of its synthesis. researchgate.netnih.gov The morpholine moiety can enhance the potency of a molecule, improve its drug-like properties, and lead to better pharmacokinetics. researchgate.netnih.gov It is often a key component of the pharmacophore, the part of a molecule responsible for its biological activity, and can confer selective affinity for a wide range of biological targets, including enzymes and receptors. researchgate.netnih.gov The versatility of the morpholine scaffold is further demonstrated by the diverse biological activities exhibited by its derivatives, which include anticancer, antibacterial, and antifungal properties. jchemrev.comontosight.ai
Introduction to Chiral Morpholine Derivatives: Focus on (S)-2-O-Tolylmorpholine
The introduction of chirality—the property of "handedness"—into morpholine derivatives opens up new avenues for specificity in biological interactions. Chiral molecules and their mirror images, or enantiomers, can have vastly different effects in a biological system. Chiral morpholine derivatives have found significant use as chiral auxiliaries and ligands in asymmetric synthesis. researchgate.net
A notable example of a chiral morpholine derivative is This compound . This compound features a tolyl group (a methyl-substituted phenyl group) at the 2-position of the morpholine ring, with a specific (S) stereochemistry at that chiral center. The synthesis of such chiral morpholines is a key area of research, with various methods being developed to produce these valuable compounds. acs.org The specific substitution pattern and stereochemistry of this compound are critical determinants of its chemical properties and potential applications.
Scope and Objectives of the Academic Research Outline
This article provides a focused examination of the chemical compound this compound. The primary objective is to present a thorough and scientifically accurate overview of this specific chiral morpholine derivative, structured around its foundational heterocyclic system. The scope is strictly limited to the chemical and structural aspects of this compound, drawing upon established research findings. The subsequent sections will delve into the synthesis, properties, and applications of this compound within the bounds of academic and research contexts.
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2S)-2-(2-methylphenyl)morpholine |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11/h2-5,11-12H,6-8H2,1H3/t11-/m1/s1 |
InChI Key |
JYEGQCCVQLJHSJ-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2CNCCO2 |
Canonical SMILES |
CC1=CC=CC=C1C2CNCCO2 |
Origin of Product |
United States |
Advanced Reaction Development and Chemical Transformations for S 2 O Tolylmorpholine Derivatives
Development of Novel Catalytic Systems for Stereocontrol
The establishment of the chiral center at the C2 position of the morpholine (B109124) ring is a key challenge in the synthesis of (S)-2-O-Tolylmorpholine. A variety of catalytic asymmetric methods have been developed for the synthesis of chiral 2-substituted morpholines, which could be applied to the stereocontrolled production of the target compound.
One of the most powerful techniques for introducing chirality is through transition-metal-catalyzed asymmetric hydrogenation. For the synthesis of 2-substituted chiral morpholines, asymmetric hydrogenation of the corresponding dehydromorpholine precursors has been successfully achieved using rhodium catalysts bearing bisphosphine ligands with a large bite angle. These systems have demonstrated the ability to produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). The choice of ligand and reaction conditions is critical in achieving high levels of stereocontrol.
Another versatile strategy involves palladium-catalyzed carboamination reactions. This method allows for the construction of the morpholine ring with concomitant formation of the stereocenter. The synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been demonstrated, showcasing the potential of this approach for controlling stereochemistry.
Tandem reactions that combine hydroamination and asymmetric transfer hydrogenation offer an efficient route to chiral morpholines. A one-pot process utilizing a titanium catalyst for hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation has been reported for the synthesis of 3-substituted morpholines with high enantioselectivity. Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high levels of stereocontrol.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of morpholine derivatives. For instance, an organocatalytic, enantioselective chlorination of aldehydes can be a key step in a multi-step synthesis of C2-functionalized morpholines. Furthermore, cinchona alkaloid-derived catalysts have been used for the asymmetric halocyclization of alkenol substrates to produce chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities.
Copper-promoted oxyamination of alkenes represents another valuable method for the stereoselective synthesis of morpholines. This approach involves the intramolecular addition of an alcohol and an amine across a double bond to form the morpholine ring.
Table 1: Overview of Catalytic Systems for Stereocontrolled Synthesis of Chiral Morpholines
| Catalytic System | Reaction Type | Key Features | Potential Application for this compound |
|---|---|---|---|
| Bisphosphine-Rhodium Complexes | Asymmetric Hydrogenation | High yields and excellent enantioselectivities (up to 99% ee) for 2-substituted morpholines. | Hydrogenation of a corresponding 2-O-tolyl-dehydromorpholine precursor. |
| Palladium Catalysts | Carboamination | Construction of the morpholine ring with stereocontrol. | Cyclization of a suitable amino alcohol precursor with an o-tolyl halide. |
| Titanium/Ruthenium Catalysts | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | One-pot synthesis with high enantioselectivity for 3-substituted morpholines. | Adaptation of the strategy for 2-substituted morpholine synthesis. |
| Cinchona Alkaloid Derivatives | Organocatalytic Halocyclization | Enantioselective synthesis of functionalized morpholines. | Asymmetric cyclization of a precursor containing the o-tolyl group. |
| Copper(II) Complexes | Oxyamination of Alkenes | Stereoselective formation of the morpholine ring from alkenols. | Cyclization of an appropriate alkenol bearing the o-tolyl moiety. |
Functional Group Interconversions and Derivatization Strategies
The ability to modify the functional groups present in this compound is essential for the synthesis of diverse derivatives for structure-activity relationship (SAR) studies. General strategies for functional group interconversion can be applied to both the morpholine nitrogen and potential functionalities on the o-tolyl ring.
The secondary amine of the morpholine ring is a prime site for derivatization. Standard reactions such as N-alkylation, N-acylation, and N-arylation can be employed to introduce a wide variety of substituents. These transformations are typically high-yielding and allow for significant structural diversification. The choice of reagents and conditions can be tailored to the specific substrate to achieve the desired transformation.
Functional groups on the o-tolyl ring, if present or introduced, can also be manipulated. For example, a methyl group on the tolyl ring could potentially be oxidized to a carboxylic acid or halogenated to introduce a site for further coupling reactions. Standard aromatic substitution reactions, such as nitration or halogenation, could also be employed, although regioselectivity would need to be carefully controlled.
Derivatization strategies are crucial for enhancing the analytical performance of molecules in techniques like liquid chromatography-mass spectrometry (LC-MS). While not specific to this compound, general principles of derivatization, such as introducing chromophores or ionizable groups, can be applied to improve detection and quantification.
Table 2: Potential Functional Group Interconversions and Derivatization Strategies
| Site of Modification | Reaction Type | Potential Reagents and Conditions | Purpose |
|---|---|---|---|
| Morpholine Nitrogen | N-Alkylation | Alkyl halides, reductive amination | Introduce alkyl substituents. |
| Morpholine Nitrogen | N-Acylation | Acyl chlorides, anhydrides | Introduce acyl groups, amides. |
| Morpholine Nitrogen | N-Arylation | Aryl halides (e.g., Buchwald-Hartwig amination) | Introduce aryl or heteroaryl groups. |
| O-Tolyl Group (Methyl) | Oxidation | Oxidizing agents (e.g., KMnO4, CrO3) | Convert methyl to carboxylic acid. |
| O-Tolyl Group (Aromatic Ring) | Electrophilic Aromatic Substitution | Nitrating agents, halogenating agents | Introduce functional groups on the aromatic ring. |
Chemoselective Modifications of the Morpholine Ring and the O-Tolyl Group
Achieving chemoselectivity in the modification of this compound is critical when multiple reactive sites are present. The reactivity of the morpholine nitrogen and the o-tolyl group can be selectively targeted by choosing appropriate reagents and reaction conditions.
The secondary amine of the morpholine ring is generally more nucleophilic than the aromatic o-tolyl ring. Therefore, reactions with electrophiles such as alkyl halides or acyl chlorides will preferentially occur at the nitrogen atom. This inherent difference in reactivity allows for the selective functionalization of the morpholine nitrogen in the presence of the o-tolyl group.
Conversely, to modify the o-tolyl group while leaving the morpholine ring intact, the nitrogen can be protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyl (B1604629) (Bn) group. Once protected, the o-tolyl ring can be subjected to reactions such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Subsequent deprotection of the nitrogen would then yield the desired derivatized product.
The development of substrate-dependent reactions can also lead to selective transformations. While not directly reported for this compound, studies on other aryl-containing systems have shown that the electronic nature of the aromatic ring can influence the outcome of a reaction, allowing for selective modifications.
Sustainable Chemical Synthesis Approaches in this compound Production
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. For the production of this compound, several sustainable approaches can be considered to minimize environmental impact and improve efficiency.
One promising green approach is the use of photocatalysis. A photocatalytic, diastereoselective annulation strategy for the synthesis of substituted 2-aryl morpholines has been reported, which proceeds under visible light activation. This method offers a more environmentally benign alternative to traditional synthetic methods that may require harsh reagents or high temperatures.
Another sustainable strategy involves the use of more efficient and atom-economical reagents. A one or two-step, redox-neutral protocol for the conversion of 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) has been developed. This method avoids the use of metal hydrides often employed in traditional morpholine syntheses.
Biocatalysis offers a highly selective and environmentally friendly route to chiral compounds. The use of enzymes or whole-cell systems can enable the asymmetric synthesis of chiral building blocks under mild reaction conditions, often in aqueous media. The development of a biocatalytic process for the synthesis of this compound or its precursors could significantly improve the sustainability of its production. For example, biocatalytic reduction of a ketone precursor or enzymatic resolution of a racemic mixture could be explored.
The use of green solvents, such as water or bio-based solvents, and the development of solvent-free reaction conditions are also key aspects of sustainable synthesis. The synthesis of N-formylmorpholine has been reported as a green solvent for organic reactions, highlighting the potential for morpholine derivatives to be part of sustainable chemical processes.
Structural Elucidation and Conformational Analysis of S 2 O Tolylmorpholine
Spectroscopic Techniques for Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopic methods provide invaluable information regarding the molecular structure, connectivity, and functional groups present in (S)-2-O-Tolylmorpholine.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for elucidating the carbon-hydrogen framework. In the ¹H NMR spectrum, the protons on the morpholine (B109124) ring typically appear as complex multiplets due to spin-spin coupling, while the aromatic protons of the o-tolyl group resonate in the downfield region. The methyl group protons on the tolyl ring would appear as a distinct singlet. The proton attached to the chiral center (C2) is of particular diagnostic importance. In ¹³C NMR spectroscopy, distinct signals are observed for each carbon atom, with the chemical shifts providing insight into their electronic environment. Studies on similar 2-phenylmorpholine (B1329631) derivatives show that the carbon atoms of the morpholine ring (C2, C3, C5, C6) have characteristic chemical shifts that confirm the ring's integrity. cdnsciencepub.comcdnsciencepub.com
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts Note: This table presents predicted chemical shift ranges based on analyses of morpholine and its aryl derivatives. Actual values may vary.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-H | 4.5 - 4.9 (dd) | 75 - 80 |
| C3-H (ax) | 2.8 - 3.2 (m) | 45 - 50 |
| C3-H (eq) | 3.8 - 4.2 (m) | 45 - 50 |
| N4-H | 1.5 - 2.5 (br s) | N/A |
| C5-H (ax) | 2.6 - 3.0 (m) | 67 - 72 |
| C5-H (eq) | 3.6 - 4.0 (m) | 67 - 72 |
| C6-H | 3.5 - 4.1 (m) | 67 - 72 |
| Aryl-H | 7.0 - 7.4 (m) | 125 - 140 |
| Aryl-CH₃ | 2.2 - 2.4 (s) | 18 - 22 |
Mass Spectrometry (MS) confirms the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural confirmation. core.ac.uk For this compound (C₁₁H₁₅NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (177.24). Common fragmentation pathways for morpholine derivatives involve cleavage of the morpholine ring. core.ac.ukresearchgate.net High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, confirming the elemental composition.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z Value | Possible Fragment Identity |
| 177 | [M]⁺ (Molecular Ion) |
| 147 | [M - CH₂O]⁺ |
| 107 | [C₇H₇O]⁺ or [C₈H₉]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 57 | [C₃H₅O]⁺ or [C₄H₇]⁺ |
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands. These include N-H stretching vibrations, C-H stretching from both aliphatic and aromatic groups, C-O-C stretching of the ether linkage within the morpholine ring, and C=C stretching from the aromatic ring. researchgate.netvscht.cz
Interactive Data Table: Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3350 | N-H Stretch | Secondary Amine (Morpholine) |
| 3000 - 3100 | C-H Stretch | Aromatic (Tolyl group) |
| 2850 - 2960 | C-H Stretch | Aliphatic (Morpholine CH₂) |
| 1600, 1490 | C=C Stretch | Aromatic Ring |
| 1115 - 1130 | C-O-C Stretch | Ether (Morpholine) |
Stereochemical Assignment and Confirmation (e.g., Optical Rotatory Dispersion, Chiral Chromatography, X-ray Crystallography)
Establishing the absolute (S)-configuration at the C2 stereocenter is critical. Several methods are employed for this purpose.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of the chiral molecule with polarized light, providing confirmation of its optical activity.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and confirming enantiomeric purity. csfarmacie.cznih.gov this compound can be analyzed using a suitable chiral stationary phase (CSP), such as those based on polysaccharide derivatives. pravara.com The retention time of the sample would be compared against a racemic or authenticated standard to confirm its identity and enantiomeric excess. rjptonline.org
X-ray Crystallography provides the most definitive proof of stereochemistry and detailed information about the three-dimensional structure in the solid state. nih.gov By obtaining a suitable single crystal of this compound or a derivative, the resulting diffraction pattern can be used to generate an electron density map and determine the precise spatial arrangement of all atoms, unambiguously confirming the (S)-configuration at the C2 position. nih.govmdpi.com
Conformational Preferences and Dynamics of the Morpholine Ring System
The six-membered morpholine ring is not planar and, like cyclohexane, adopts a chair conformation to minimize steric and torsional strain. cdnsciencepub.comcdnsciencepub.com For unsubstituted morpholine, two chair conformers are in equilibrium: one with the N-H bond in an axial position and one with it in an equatorial position. acs.org Theoretical and spectroscopic studies have shown that the equatorial conformer is generally more stable. researchgate.net
In this compound, the bulky o-tolyl group at the C2 position has a strong preference for the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial protons on C6 and the lone pair on the nitrogen atom. This locks the morpholine ring into a predominantly single chair conformation. The ring can still undergo inversion (chair-flip), but the energy barrier would be significantly higher, and the population of the conformer with an axial o-tolyl group is expected to be negligible at room temperature.
Analysis of Aryl Moiety Orientation and Its Stereochemical Influence
The orientation of the o-tolyl group relative to the morpholine ring is a key structural feature influenced by steric hindrance. The methyl group at the ortho position of the phenyl ring introduces significant steric bulk. To minimize steric clash with the adjacent equatorial proton on C3 and the oxygen atom of the morpholine ring, the plane of the aromatic ring is expected to be twisted out of the plane of the C2-C(aryl) bond.
This preferred orientation has a direct stereochemical influence. It creates a distinct and rigid three-dimensional chiral environment around the morpholine ring. The aryl group shields one face of the heterocycle, which can direct the approach of reagents in chemical reactions and dictate binding interactions with biological targets. The specific rotational angle (dihedral angle) between the aryl ring and the morpholine ring can be determined precisely by X-ray crystallography or estimated using computational modeling and advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy.
Computational and Theoretical Studies on S 2 O Tolylmorpholine
Prediction of Spectroscopic Properties and Reaction Mechanisms:Quantum chemical calculations can also predict spectroscopic data (e.g., NMR and IR spectra), which can aid in the structural characterization of the compound.researchgate.netFurthermore, computational studies can be invaluable in elucidating potential reaction mechanisms by mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies.researchgate.netsmu.edunih.gov
While these computational approaches are standard in modern chemical research, their specific application to (S)-2-O-Tolylmorpholine has not been documented in the reviewed literature. Therefore, detailed data tables and specific research findings for this particular compound cannot be provided at this time. Future computational studies are required to shed light on the unique physicochemical and pharmacological properties of this compound.
Preclinical Biological Investigations of S 2 O Tolylmorpholine and Its Derivatives
Exploration of Molecular Targets and Binding Mechanisms
The initial stages of preclinical research have sought to identify and characterize the molecular targets with which (S)-2-O-Tolylmorpholine and its derivatives interact. These investigations are crucial for understanding the mechanisms underlying their biological effects.
Research into the enzymatic modulation by morpholine-containing compounds has revealed significant inhibitory activity against key enzymes implicated in neurological and other disorders. While direct studies on this compound are not extensively documented in publicly available literature, research on structurally related morpholine (B109124) derivatives provides valuable insights into potential activities.
Derivatives of 2-arylthiomorpholine have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). These compounds, which share the core morpholine scaffold, have demonstrated high affinity for human MAO-B, with the most potent derivatives exhibiting Kᵢ values in the nanomolar range and selectivity of over 2000-fold for MAO-B compared to MAO-A. This high degree of selectivity is a critical attribute for potential therapeutic agents, as it can minimize off-target effects. Molecular docking studies of these derivatives have provided a rationale for their potent inhibitory activity, suggesting a specific binding mode within the active site of the enzyme.
Furthermore, a series of novel 4-N-phenylaminoquinoline derivatives incorporating a morpholine group have been synthesized and evaluated for their ability to inhibit cholinesterases. Several of these compounds displayed inhibitory activity against acetylcholinesterase (AChE) comparable to the reference drug galantamine. One of the most potent compounds in this series, compound 11g , exhibited an IC₅₀ value of 1.94 ± 0.13 µM for AChE and 28.37 ± 1.85 µM for butyrylcholinesterase (BChE). Kinetic analyses of lead compounds from this series indicated a mixed-type inhibition of AChE.
Table 1: Enzyme Inhibition Data for Morpholine Derivatives
| Compound Class | Target Enzyme | Inhibition Data | Reference |
|---|---|---|---|
| 2-Arylthiomorpholine derivatives | Human MAO-B | Kᵢ values in the 10⁻⁸ M range; >2000-fold selectivity over MAO-A | nih.gov |
| 4-N-phenylaminoquinoline-morpholine derivative (11g) | AChE | IC₅₀ = 1.94 ± 0.13 µM | mdpi.com |
| 4-N-phenylaminoquinoline-morpholine derivative (11g) | BChE | IC₅₀ = 28.37 ± 1.85 µM | mdpi.com |
Currently, there is a lack of specific data in the public domain detailing the binding affinities or allosteric modulatory effects of this compound or its close derivatives on cannabinoid or dopamine (B1211576) receptors. General studies on these receptor systems indicate that they are important targets for therapeutic intervention in a variety of central nervous system disorders. The dopamine receptor family, consisting of D1-like (D1 and D5) and D2-like (D2, D3, and D4) subtypes, and the cannabinoid receptors (CB1 and CB2) are known to be modulated by a wide range of small molecules. However, without direct experimental evidence, any potential interaction of this compound with these receptors remains speculative.
Cellular Assays for Biological Activity (e.g., Cell Line Response, Signaling Pathway Modulation)
The biological activity of morpholine derivatives has been investigated in various cellular assays, particularly in the context of cancer research. While specific data for this compound is not available, studies on other morpholine-containing compounds have demonstrated significant effects on cancer cell lines.
A series of 2-morpholino-4-anilinoquinoline derivatives were evaluated for their cytotoxic effects against the HepG2 human liver cancer cell line. Several of these compounds exhibited potent activity, with IC₅₀ values in the low micromolar range. For instance, compounds 3d , 3c , and 3e displayed IC₅₀ values of 8.5 ± 0.08 µM, 11.42 ± 0.01 µM, and 12.76 ± 0.07 µM, respectively. Further investigation into the mechanism of action revealed that these compounds could induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation. Additionally, some derivatives were shown to be effective in limiting cell migration and adhesion, which are critical processes in cancer metastasis.
In another study, a series of imidazo[1,2-a]pyridine (B132010) derivatives bearing a morpholine moiety were tested against SW480 (colon cancer) and MCF-7 (breast cancer) cell lines. One of the most potent compounds, 2g , showed IC₅₀ values of 5.10 ± 2.12 µM and 19.60 ± 1.13 µM against SW480 and MCF-7 cells, respectively. Mechanistic studies indicated that this compound could induce cell cycle arrest in MCF-7 cells and promote apoptosis in SW480 cells.
Table 2: Cytotoxic Activity of Morpholine Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Biological Effect | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 2-Morpholino-4-anilinoquinoline derivatives | HepG2 | Cytotoxicity, G0/G1 cell cycle arrest | 8.5 ± 0.08 (3d) | researchgate.net |
| 11.42 ± 0.01 (3c) | ||||
| 12.76 ± 0.07 (3e) | ||||
| Imidazo[1,2-a]pyridine-morpholine derivative (2g) | SW480 | Cytotoxicity, Apoptosis induction | 5.10 ± 2.12 | nih.gov |
| MCF-7 | Cytotoxicity, Cell cycle arrest | 19.60 ± 1.13 |
In Vitro and Ex Vivo Pharmacological Profiling (e.g., Neurotransmitter Reuptake Inhibition, Antioxidant Potential)
The pharmacological profile of morpholine derivatives has been explored through various in vitro and ex vivo assays, revealing activities relevant to neurotransmission and oxidative stress.
Investigations into single enantiomer (SS) and (RR) 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have demonstrated their capacity to inhibit the reuptake of monoamine neurotransmitters. Structure-activity relationship studies have established that the inhibition of serotonin (B10506) and noradrenaline reuptake is dependent on both the stereochemistry and the substitution pattern on the aryl and aryloxy rings. This has led to the identification of selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual-acting serotonin-noradrenaline reuptake inhibitors (SNRIs) within this class of compounds. One particular compound, (SS)-5a , was identified as a potent and selective dual SNRI.
In the realm of antioxidant activity, a number of thiomorpholine (B91149) derivatives, which are structurally related to morpholines, have been synthesized and evaluated. These compounds were found to inhibit ferrous/ascorbate-induced lipid peroxidation in microsomal membrane lipids, with some derivatives exhibiting IC₅₀ values as low as 7.5 µM. This indicates a potential for these compounds to mitigate oxidative stress.
Table 3: In Vitro Pharmacological Activities of Morpholine Derivatives
| Compound Class | Pharmacological Activity | Key Findings | Reference |
|---|---|---|---|
| 2-[(phenoxy)(phenyl)methyl]morpholine derivatives | Neurotransmitter Reuptake Inhibition | Identification of selective SRIs, NRIs, and dual SNRIs. (SS)-5a is a potent dual SNRI. | nih.gov |
| Thiomorpholine derivatives | Antioxidant Potential | Inhibition of lipid peroxidation with IC₅₀ values as low as 7.5 µM. | researchgate.net |
Studies in Preclinical Animal Models (Excluding Clinical Outcomes)
Preclinical animal models are instrumental in assessing the in vivo effects of new chemical entities on complex physiological systems.
There is currently no specific information available from preclinical animal studies on the effects of this compound or its close derivatives on central nervous system-related biological endpoints such as hypothermia or tremor modulation.
Studies on other, unrelated, compounds have established animal models for these effects. For instance, the hypothermic effects of various pharmacological agents are often studied in rats to understand their impact on thermoregulation. Similarly, tremor modulation is frequently investigated using models such as harmaline-induced tremor in rodents, which is considered a relevant model for essential tremor. While these models are well-established for pharmacological screening, the activity of this compound within these paradigms has not been reported in the available scientific literature. A study on 2-aryl-4-(3-arylpropyl)morpholines did investigate in vivo effects on the central nervous system in mice, including locomotor activity and behavioral despair, but did not report on hypothermia or tremor. nih.gov
Metabolic Studies and Stereoselectivity in Animal Systems
Currently, detailed metabolic studies specifically investigating this compound in animal systems are not extensively available in publicly accessible scientific literature. General principles of xenobiotic metabolism suggest that the compound would likely undergo several biotransformation reactions. The tolyl group may be subject to oxidation of the methyl group to form a carboxylic acid or hydroxylation of the aromatic ring. The morpholine ring itself is also a potential site for metabolic modification.
Stereoselectivity is a critical aspect of the metabolism of chiral compounds. While direct evidence for this compound is lacking, studies on other chiral molecules containing a morpholine scaffold suggest that metabolic enzymes often exhibit stereospecificity. This can lead to differences in the rate and pathway of metabolism between enantiomers, potentially resulting in different pharmacokinetic profiles and pharmacological or toxicological effects. Without specific experimental data for this compound, any discussion on its metabolic fate and stereoselectivity in animal systems remains speculative and would require dedicated in vivo and in vitro studies.
Anti-inflammatory and Immunomodulatory Investigations in Animal Models
Research into novel morpholino analogues of fingolimod, an immunomodulating drug, has demonstrated efficacy in animal models of autoimmune diseases like experimental autoimmune encephalomyelitis by acting as selective S1P1 receptor modulators. These findings highlight the potential of the morpholine scaffold as a pharmacophore in the design of new anti-inflammatory and immunomodulatory agents. Nevertheless, without direct experimental evaluation of this compound, its potential in this therapeutic area remains unconfirmed.
Antimicrobial and Antiparasitic Evaluations in Model Systems
While there is no specific data on the antimicrobial or antiparasitic activity of this compound, the morpholine nucleus is a component of some compounds investigated for these properties. Various synthetic derivatives of morpholine have been screened against a range of microbial pathogens. For example, some novel morpholine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Exploration of Other Biological Activities (e.g., Antihyperlipidemic in animal models)
The potential antihyperlipidemic activity of this compound in animal models has not been specifically reported. However, research into other morpholine and thiomorpholine derivatives has indicated a potential for this class of compounds to influence lipid metabolism. For instance, certain synthesized thiomorpholine derivatives have been shown to exhibit hypocholesterolemic and hypolipidemic effects in rat models. These compounds were also found to inhibit lipid peroxidation, suggesting a dual beneficial effect. The mechanism of action for some of these derivatives is hypothesized to involve the inhibition of squalene (B77637) synthase, a key enzyme in cholesterol biosynthesis.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of the (S)-Configuration at C2 on Biological Recognition
The stereochemistry of a molecule is a critical determinant of its interaction with biological targets, which are themselves chiral. In the case of 2-substituted morpholines, the configuration at the C2 position can significantly influence the compound's binding affinity and efficacy. Asymmetric hydrogenation techniques have been developed to synthesize specific enantiomers of 2-substituted chiral morpholines, allowing for the investigation of their differential biological effects. nih.govsemanticscholar.orgrsc.org
For chiral molecules, one enantiomer often exhibits significantly higher affinity for a specific receptor or enzyme than the other. This stereoselectivity arises from the three-dimensional arrangement of atoms, which must complement the topography of the biological target's binding site. While direct studies on the enantiomers of 2-o-tolylmorpholine are not extensively available in the reviewed literature, the principles of stereospecificity in drug action suggest that the (S)-configuration of (S)-2-O-Tolylmorpholine dictates a precise spatial orientation of the o-tolyl group and the morpholine (B109124) ring. This specific arrangement is crucial for optimal interaction with its biological target, potentially leading to a higher binding affinity and specific biological response compared to its (R)-enantiomer.
Impact of the o-Tolyl Substituent on Target Affinity and Selectivity
The nature and position of substituents on the morpholine ring are key factors in determining a compound's pharmacological profile. The presence of an aryl group at the C2 position, as in 2-aryl-morpholines, introduces a significant structural element that can engage in various types of interactions with a biological target.
The ortho-tolyl group in this compound, which consists of a benzene (B151609) ring substituted with a methyl group at the ortho position, contributes to the molecule's lipophilicity, which can influence its ability to cross cell membranes and access its target. Furthermore, the aromatic ring can participate in several types of non-covalent interactions, including:
Hydrophobic interactions: The nonpolar tolyl group can interact favorably with hydrophobic pockets within a protein's binding site.
π-π stacking: The aromatic ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan in the target protein.
Cation-π interactions: The electron-rich aromatic ring can interact with cationic residues like lysine (B10760008) or arginine.
Role of the Morpholine Ring System in Ligand-Target Interactions
The morpholine ring is a versatile heterocyclic scaffold that is frequently incorporated into bioactive molecules to enhance their drug-like properties. researchgate.net Its utility stems from a combination of factors including its chemical stability, synthetic accessibility, and its ability to modulate physicochemical properties such as solubility and lipophilicity. nih.gov
In the context of ligand-target interactions, the morpholine ring of this compound can play several roles:
Scaffold: The morpholine ring acts as a rigid scaffold that holds the o-tolyl substituent in a specific orientation for optimal interaction with the target. researchgate.net
Hydrogen Bonding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors on the target protein, such as the amide protons of the peptide backbone or the side chains of amino acids like asparagine or glutamine.
Improved Pharmacokinetics: The polar nature of the morpholine ring can improve the aqueous solubility of the molecule, which is often beneficial for administration and distribution in the body. The nitrogen atom in the morpholine ring is basic and can be protonated at physiological pH, which can also influence the molecule's solubility and interaction with biological targets.
The replacement of a morpholine fragment with other cyclic systems, such as piperidine (B6355638) or N-substituted piperazines, has been shown to significantly alter the cytotoxic activity of some compounds, underscoring the importance of the morpholine moiety for specific biological effects. nih.govacs.org
Systematic Modifications and Their Effects on Biological Activity (e.g., N-Substitution, other ring substitutions)
The biological activity of morpholine derivatives can be fine-tuned through systematic structural modifications. Two common points of modification are the nitrogen atom of the morpholine ring (N-substitution) and other positions on the morpholine or the aryl ring.
N-Substitution: The nitrogen atom of the morpholine ring is a common site for modification. N-alkylation or N-acylation can significantly impact the compound's basicity, lipophilicity, and steric profile, which in turn can affect its target affinity, selectivity, and pharmacokinetic properties. For instance, the introduction of different N-substituents on indolines and morpholines has been shown to modulate their cytotoxic effects. e3s-conferences.org In a series of benzimidazolium salts, N-substitution of a morpholine-containing side chain was a key step in the synthesis of compounds with α-glucosidase inhibitory activity. mdpi.com
Other Ring Substitutions: Modifications to other parts of the molecule, such as the aryl ring or other positions on the morpholine ring, can also have a profound impact on biological activity. For example, in a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines, the introduction of a chloro substituent on the aryl ring led to the emergence of antitumor activity against pancreatic cancer. nih.gov In another study, the presence of a halogen on an aromatic ring attached to a morpholine-containing scaffold was found to increase inhibitory action against a cancer cell line. e3s-conferences.org
The following table summarizes the general effects of systematic modifications on the biological activity of morpholine derivatives based on findings from related compounds.
| Modification | General Effect on Biological Activity | Reference |
| N-Alkylation | Can modulate basicity, lipophilicity, and steric bulk, leading to altered target affinity and selectivity. | e3s-conferences.org |
| N-Acylation | Can alter the electronic properties and hydrogen bonding capacity of the nitrogen, potentially affecting ligand-target interactions. | nih.gov |
| Aryl Ring Substitution | Introduction of electron-withdrawing or electron-donating groups can influence the electronic nature of the molecule and its interactions. Halogen substitution has been shown to enhance activity in some cases. | nih.gove3s-conferences.org |
| Substitution at other morpholine ring positions | Alkyl substitution at the C3 position has been reported to increase anticancer activity in some series. | e3s-conferences.org |
Computational SAR Modeling for Chiral Morpholine Derivatives
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are valuable tools for understanding the interactions of chiral molecules with their biological targets and for guiding the design of new, more potent compounds.
Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a target protein. These simulations can help to visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For chiral molecules, docking studies can be particularly insightful for comparing the binding modes of the two enantiomers and explaining the observed stereoselectivity. For example, molecular docking studies have been used to analyze the binding affinities and interaction patterns of morpholine-based acetamide (B32628) derivatives with their target proteins. nih.gov
QSAR: QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For chiral morpholine derivatives, specialized chiral descriptors can be incorporated into QSAR models to account for the three-dimensional nature of the molecules. These models can then be used to predict the activity of novel compounds and to identify the key structural features that are important for activity.
While specific computational models for this compound were not identified in the reviewed literature, the general applicability of these methods to other morpholine derivatives suggests that they would be a valuable approach for elucidating the SAR of this compound and for designing new analogs with improved properties. nih.gov
Strategic Role of S 2 O Tolylmorpholine in Contemporary Research Domains
Contribution to Novel Lead Compound Discovery and Optimization
The morpholine (B109124) ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif frequently found in potent, selective, and drug-like compounds. nih.gov Its presence can improve the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, which are critical for lead optimization. nih.gov Morpholine derivatives have been explored for a wide range of biological activities, including as agents active on the central nervous system (CNS), anti-inflammatory agents, and antihyperlipidemic agents. nih.gov
While specific studies detailing the discovery of (S)-2-O-Tolylmorpholine as a lead compound or its subsequent optimization are not prominent in the literature, related structures have been investigated. For instance, various 2-aryl- and 2-aryloxy-substituted morpholines have been designed and synthesized to explore their therapeutic potential. nih.gov A patent from the early 1970s described 2-aryloxymethyl morpholine derivatives as possessing useful CNS depressant activity, highlighting the early interest in this chemical class. google.com The chiral nature of this compound suggests its potential use as a chiral building block to introduce specific stereochemistry into a final drug candidate, a crucial aspect for improving potency and reducing off-target effects.
Without specific research data, a quantitative analysis of this compound's contribution to lead discovery cannot be compiled. However, the general utility of the morpholine scaffold is widely recognized, as shown in the conceptual table below.
Table 1: General Role of Morpholine Scaffolds in Lead Discovery
| Feature of Morpholine Scaffold | Contribution to Drug Discovery | Example Therapeutic Areas |
|---|---|---|
| Improved Solubility | Enhances bioavailability and formulation options. | Oncology, Infectious Diseases |
| Metabolic Stability | Increases drug half-life and reduces toxic metabolites. | CNS Disorders, Metabolic Diseases |
| Versatile Synthetic Handle | Allows for easy chemical modification and library synthesis. | Broadly applicable |
Integration into Fragment-Based Drug Discovery and Design
Fragment-Based Drug Discovery (FBDD) is a modern approach to identify lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. Once identified, these fragments are grown, linked, or optimized to produce a high-affinity lead.
The morpholine ring is a common constituent of fragment libraries due to its favorable properties: it is a rigid, three-dimensional structure with a low molecular weight, a defined exit vector for chemical elaboration, and good water solubility. These characteristics make it an ideal starting point for building more complex molecules.
There is no specific documentation available that details the use of this compound as a fragment in an FBDD campaign. However, its structural attributes align well with the principles of fragment design. The tolyl group provides an aromatic interaction surface, while the morpholine ring offers a soluble, 3D core that can be further functionalized. A hypothetical FBDD approach could involve screening this compound and then elaborating its structure by adding substituents to the nitrogen atom or other positions to enhance binding affinity to a target protein.
Applications in Agrochemical and Materials Science Research
In agrochemical research, the morpholine scaffold is a key component in several commercially successful fungicides. nih.govchemrxiv.org These compounds often work by inhibiting specific enzymes in fungi, thereby preventing crop diseases. The morpholine moiety in these molecules is crucial for their biological activity and systemic properties within the plant. nih.gov While there is no specific evidence of this compound being used in agrochemicals, the general class of 2-aryloxy-2-thio-1,3,2-oxazaphosphorinanes, which has a related structural core, has been investigated for nematicide and insecticide activities. researchgate.net
Development of Molecular Probes and Chemical Tools for Biological Systems
Molecular probes are small molecules used to study biological processes and validate drug targets. researchgate.net A high-quality chemical probe must be potent, selective, and well-characterized. Scaffolds that can be easily modified to incorporate reporter tags (like fluorescent dyes or affinity labels) while maintaining biological activity are highly valuable. nih.govnih.govmdpi.com
The morpholine scaffold is present in molecules designed as chemical tools, particularly for CNS targets. nih.gov However, the development and application of this compound specifically as a molecular probe have not been reported. To be developed into a probe, this compound would first need to demonstrate potent and selective binding to a specific biological target. Subsequently, medicinal chemists could design derivatives that incorporate a "handle" for attaching reporter groups, allowing for target engagement studies, imaging, or affinity-based protein profiling. The development pathway for such a tool is a multi-step process requiring significant biological and chemical validation, for which there is currently no public data for this specific compound.
Future Research Directions and Unexplored Avenues for S 2 O Tolylmorpholine
Development of Highly Convergent and Sustainable Synthetic Pathways
The synthesis of chiral morpholines remains an area of active research. While various methods exist, many rely on stoichiometric chiral starting materials or multi-step, linear sequences that can be inefficient. Future efforts should prioritize the development of highly convergent and sustainable synthetic strategies.
A key area for advancement lies in transition-metal-catalyzed asymmetric hydrogenation. This method is noted for its high efficiency, operational simplicity, and atom economy. The development of catalysts, such as novel bisphosphine-rhodium complexes, could enable the direct asymmetric hydrogenation of dehydromorpholine precursors to yield (S)-2-O-Tolylmorpholine in high yield and enantiomeric excess (up to 99% ee). Such "after cyclization" methods represent a powerful and economical approach for synthesizing various chiral N-heterocyclic compounds.
Further research could also explore organocatalytic methods. For instance, asymmetric halocyclization protocols using cinchona alkaloid-derived catalysts have been successful in producing chiral morpholines containing quaternary stereocenters. Adapting these methodologies could provide alternative, metal-free pathways to this compound and its derivatives. The overarching goal is to create scalable, environmentally friendly processes that minimize waste and maximize efficiency, making these valuable compounds more accessible for extensive biological evaluation.
| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Asymmetric Hydrogenation | Uses transition metal catalysts (e.g., Rhodium-bisphosphine complexes) on unsaturated precursors. | High efficiency, excellent enantioselectivity (up to 99% ee), high atom economy. | |
| Stoichiometric Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Predictable stereochemistry. | |
| Organocatalytic Cyclization | Employs small organic molecules (e.g., cinchona alkaloids) to catalyze asymmetric ring formation. | Metal-free, mild reaction conditions. | |
| Diversity-Oriented Synthesis (DOS) | Generates structurally diverse compounds from a common intermediate. | Allows for rapid generation of a library of related analogs for screening. |
Exploration of Novel Biological Targets and Mechanism-Based Activities
The morpholine (B109124) moiety is a versatile pharmacophore found in drugs targeting a wide array of biological systems. Derivatives have shown activity as anticancer, anti-inflammatory, antiviral, and CNS-active agents. However, the specific biological targets of this compound are not well-defined. A critical future direction is the systematic screening of this compound against diverse panels of biological targets to uncover novel therapeutic applications.
Based on the activities of related structures, several target classes warrant investigation:
Kinases: The morpholine ring is a key component in numerous kinase inhibitors. For example, morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential mTOR inhibitors. Screening this compound against a broad kinase panel could identify novel anticancer or anti-inflammatory activities.
Central Nervous System (CNS) Receptors: The morpholine scaffold is present in several CNS-active drugs. Its properties can facilitate crossing the blood-brain barrier. Investigating the interaction of this compound with neuroreceptors, such as those involved in mood disorders or pain, could reveal potential applications in neurology and psychiatry.
Topoisomerase II: Some complex lignan-based natural products containing morpholine-like structures, such as etoposide, function as Topoisomerase II inhibitors. Given that derivatives of 4′-O-demethyl-epipodophyllotoxin are potent Topoisomerase II poisons, it is plausible that simpler morpholine-containing compounds could also interact with this target.
Once a primary target is identified, subsequent mechanism-based studies will be essential to understand the compound's mode of action at a molecular level.
Advanced Computational Design and De Novo Synthesis of Related Scaffolds
Computational chemistry and diversity-oriented synthesis (DOS) offer powerful tools for exploring the chemical space around the this compound scaffold. Future research should leverage these approaches to design and synthesize novel analogs with enhanced potency, selectivity, and optimized pharmacokinetic profiles.
Computational Modeling: Molecular modeling can be used to predict how modifications to the this compound structure will affect its binding to potential biological targets. By understanding the key interactions—such as hydrogen bonds that can be formed by the morpholine oxygen—researchers can rationally design new derivatives. Proprietary modeling software has been used to design entire libraries of morpholine derivatives for general screening.
De Novo Design and Synthesis: Building on computational insights, de novo synthesis of related scaffolds can be undertaken. Diversity-oriented synthesis is a strategy that generates structurally diverse and complex molecules from a common starting material, allowing for a systematic exploration of chemical space. This can lead to the discovery of entirely new molecular skeletons that retain the beneficial properties of the morpholine core while offering novel biological activities.
| Approach | Description | Application to this compound Research | References |
|---|---|---|---|
| Computational Docking | Predicts the binding orientation and affinity of a molecule to a target protein. | Prioritize biological targets for screening; guide the design of more potent analogs. | |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Design novel scaffolds that mimic the key features of this compound. | |
| Diversity-Oriented Synthesis (DOS) | A synthetic strategy to create a wide range of structurally diverse molecules efficiently. | Generate libraries of related compounds for high-throughput screening to discover new activities. |
Investigation of Stereoisomer-Specific Biological Profiles
Chirality plays a crucial role in pharmacology, as different enantiomers of a drug can exhibit vastly different pharmacodynamic, pharmacokinetic, and toxicological properties. While synthetic methods can produce the (S)-enantiomer of 2-O-Tolylmorpholine, a comprehensive investigation into the biological profile of its corresponding (R)-enantiomer is a significant and unexplored avenue of research.
A comparative study of the (S) and (R) isomers is critical to:
Determine the Eutomer: Identify which stereoisomer is responsible for the desired pharmacological activity.
Uncover Stereoselective Toxicity: Assess if one isomer has a less favorable safety profile.
Analyze Stereoselective Metabolism: Investigate whether the two isomers are metabolized differently in the body, which can impact efficacy and duration of action.
Such studies are fundamental for the development of a stereochemically pure drug, which can offer improved therapeutic indices over a racemic mixture. The lack of comparative data for the stereoisomers of 2-O-Tolylmorpholine represents a major gap in the current understanding of this compound.
Potential in Multi-Target-Directed Ligand Design and Polypharmacology Approaches
The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer and neurodegenerative disorders. Polypharmacology, the concept of a single drug acting on multiple targets, is emerging as a next-generation paradigm in drug discovery. The morpholine scaffold, as a "privileged structure," is well-suited for the design of multi-target-directed ligands (MTDLs).
Future research should explore the potential of this compound as a foundational structure for MTDLs. This approach involves designing a single molecule that can modulate multiple, disease-relevant targets simultaneously. For example, in cancer therapy, a single compound could be designed to inhibit both a key kinase and a protein involved in metastasis. Similarly, for Alzheimer's disease, an MTDL could be developed to inhibit acetylcholinesterase and prevent β-amyloid aggregation. The structural versatility of the morpholine ring, combined with the appended tolyl group, provides a rich platform for creating compounds with precisely tuned polypharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
